![molecular formula C13H14ClN3O4S B12920821 4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide CAS No. 6129-29-9](/img/structure/B12920821.png)
4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a 2-methoxyethoxy group and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 5-(2-methoxyethoxy)pyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and complex organic molecules with extended aromatic systems.
Applications De Recherche Scientifique
4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Biological Studies: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.
4-Chloro-N-(pyrimidin-2-yl)benzenesulfonamide: Lacks the 2-methoxyethoxy group, which may influence its solubility and interaction with biological targets.
4-Chloro-N-(5-(2-hydroxyethoxy)pyrimidin-2-yl)benzenesulfonamide: The hydroxy group can form additional hydrogen bonds, potentially altering its chemical properties.
Uniqueness
The presence of both the chloro and 2-methoxyethoxy groups in 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide makes it unique in terms of its chemical reactivity and potential applications. The chloro group provides a site for further functionalization, while the 2-methoxyethoxy group enhances its solubility and bioavailability.
Propriétés
Numéro CAS |
6129-29-9 |
|---|---|
Formule moléculaire |
C13H14ClN3O4S |
Poids moléculaire |
343.79 g/mol |
Nom IUPAC |
4-chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H14ClN3O4S/c1-20-6-7-21-11-8-15-13(16-9-11)17-22(18,19)12-4-2-10(14)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,15,16,17) |
Clé InChI |
DYCBJXYFAHGBEC-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



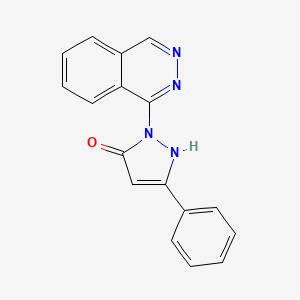
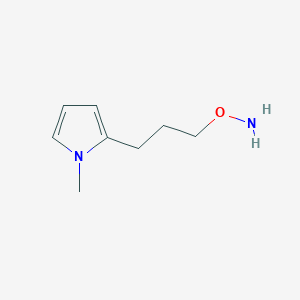
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)

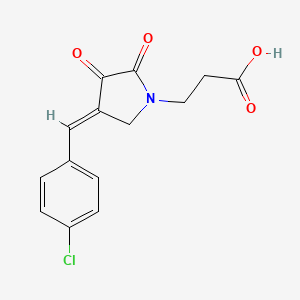
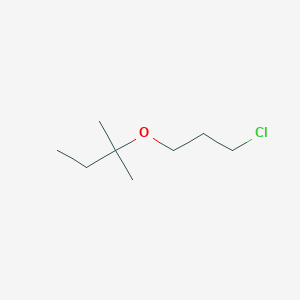
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
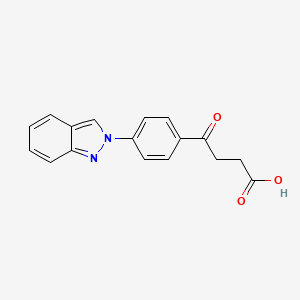
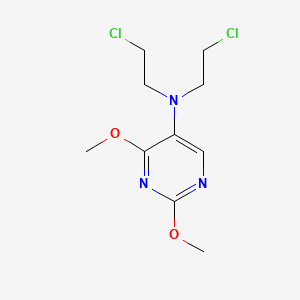
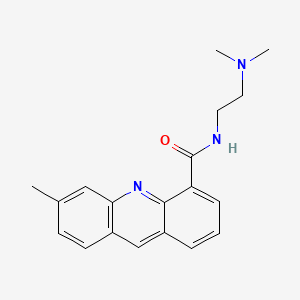
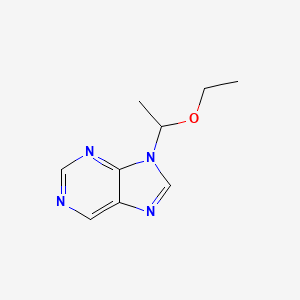
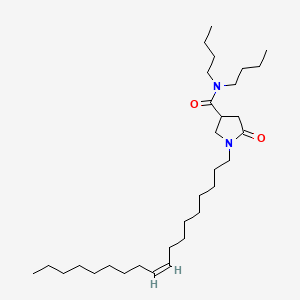
![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
